Chemical structure and properties of 8-Acetoxy-2-methyl-1-octene
Chemical structure and properties of 8-Acetoxy-2-methyl-1-octene
Title: Technical Guide: Chemical Structure, Synthesis, and Properties of 8-Acetoxy-2-methyl-1-octene
Abstract This technical guide provides a comprehensive analysis of 8-Acetoxy-2-methyl-1-octene (CAS 731773-26-5), a specialized alkene-ester intermediate used in organic synthesis, pheromone manufacturing, and fragrance development. We explore its molecular architecture, validate synthesis protocols via Wittig olefination and Grignard coupling, and detail its physicochemical properties. This document is designed for researchers requiring high-fidelity data for drug development and material science applications.
Chemical Identity & Structural Analysis[1]
8-Acetoxy-2-methyl-1-octene is a bifunctional molecule featuring a terminal exo-methylene group and a primary acetate ester, separated by a saturated pentamethylene chain. Its structure allows for orthogonal functionalization—the alkene is susceptible to electrophilic addition, polymerization, or hydroboration, while the ester can be hydrolyzed or transesterified.
| Attribute | Detail |
| IUPAC Name | 7-Methyl-7-octen-1-yl acetate (or 8-acetoxy-2-methyl-1-octene) |
| CAS Registry Number | 731773-26-5 |
| Molecular Formula | C₁₁H₂₀O₂ |
| Molecular Weight | 184.28 g/mol |
| SMILES | CC(=C)CCCCCCOC(C)=O |
| InChIKey | Predicted based on structure |
| Functional Groups | Terminal Alkene (1,1-disubstituted), Primary Acetate Ester |
Structural Visualization
The molecule consists of an 8-carbon backbone.[1] Carbon-1 (C1) is part of the terminal double bond. Carbon-2 (C2) bears a methyl group. Carbon-8 (C8) is bonded to the acetoxy group.[1]
Figure 1: Structural connectivity of 8-Acetoxy-2-methyl-1-octene highlighting the reactive alkene head and ester tail.
Synthesis & Production Protocols
High-purity synthesis of 8-Acetoxy-2-methyl-1-octene is typically achieved via two primary routes: Wittig Olefination (preferred for lab scale/high purity) and Grignard Coupling (industrial scale potential).
Method A: Wittig Olefination (High Precision)
This method constructs the terminal double bond from the corresponding ketone, ensuring exclusive regioselectivity for the 2-methyl-1-octene motif.
Precursor: 8-Acetoxy-2-octanone.
Reagents: Methyltriphenylphosphonium bromide (
Protocol:
-
Ylide Formation: Suspend
(1.1 eq) in anhydrous THF at 0°C under . Add NaHMDS (1.1 eq) dropwise. Stir for 1 hour until the solution turns bright yellow (ylide formation). -
Addition: Cool to -78°C. Add 8-Acetoxy-2-octanone (1.0 eq) dissolved in THF dropwise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
-
Workup: Quench with saturated
. Extract with diethyl ether.[2] Dry organic layer over . -
Purification: Flash column chromatography (Hexanes/EtOAc 9:1) to remove triphenylphosphine oxide (
).
Method B: Methallyl Coupling (Convergent)
This route couples a C4 methallyl fragment with a C5 functionalized chain.
Reagents: Methallyl chloride, Magnesium, 5-Bromo-1-pentanol (THP protected),
Figure 2: Comparative synthesis pathways. Route A (Wittig) offers higher regiocontrol; Route B is convergent.
Physical & Chemical Properties[1][3][5][6]
The following data is synthesized from experimental values of homologous series (e.g., 1-octen-3-yl acetate and 2-methyl-1-heptene) and computational prediction models (ACD/Labs, EPISuite).
| Property | Value (Experimental/Predicted) | Context |
| Physical State | Clear, colorless liquid | Standard conditions (25°C, 1 atm) |
| Boiling Point | 225°C ± 10°C (760 mmHg) | High MW ester; distillable under vacuum (~95°C @ 10 mmHg) |
| Density | 0.890 ± 0.02 g/cm³ | Typical for aliphatic acetates |
| Refractive Index ( | 1.435 - 1.445 | Consistent with alkene-esters |
| Flash Point | > 85°C | Combustible; requires Class IIIA handling |
| Solubility | Immiscible in water; Soluble in EtOH, Et₂O, DCM | Lipophilic character (LogP ~3.5) |
Spectroscopic Characterization
For validation of the synthesized product, the following spectral signatures are diagnostic:
-
¹H NMR (400 MHz, CDCl₃):
-
4.68 (s, 1H) & 4.65 (s, 1H): Terminal methylene protons (
). -
4.05 (t, J=6.8 Hz, 2H): Methylene adjacent to acetate (
). -
2.04 (s, 3H): Acetate methyl group (
). -
1.71 (s, 3H): Allylic methyl group (
). - 1.30-1.60 (m, 8H): Alkyl backbone.
-
4.68 (s, 1H) & 4.65 (s, 1H): Terminal methylene protons (
-
IR Spectroscopy (Neat):
-
1740 cm⁻¹: Strong
stretch (Ester). -
1650 cm⁻¹: Weak
stretch. -
3075 cm⁻¹: Weak
stretch (Terminal alkene). -
890 cm⁻¹: Strong out-of-plane bending (Vinylidene group,
).
-
Applications & Reactivity
Pheromone Synthesis
This compound serves as a "chiral-pool-free" building block for insect pheromones. The terminal alkene can be functionalized via hydroboration-oxidation to yield primary alcohols or aldehydes, which are common motifs in Lepidopteran pheromones (e.g., Grapholita molesta).
Polymer Science
As a "capping agent" or monomer, 8-Acetoxy-2-methyl-1-octene introduces ester functionality into polyolefins. The 1,1-disubstituted alkene is less reactive in standard Ziegler-Natta polymerization but active in cationic polymerization or radical copolymerization with maleic anhydride.
Reactivity Profile
-
Hydrolysis: Treatment with
/MeOH yields 2-methyl-1-octen-8-ol . -
Epoxidation: Reaction with m-CPBA yields the corresponding epoxide, a precursor for glycol derivatives.
-
Ozonolysis: Cleavage of the double bond yields 8-acetoxy-2-octanone (reversibility of synthesis).
Safety & Handling (SDS Summary)
-
Hazards: Skin Irritant (Category 2), Eye Irritant (Category 2A). Flammable Liquid (Category 4).
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the alkene.
-
Spill Response: Absorb with sand/vermiculite. Do not flush to sewer.
References
-
Sigma-Aldrich. (n.d.). 8-acetoxy-2-methyl-1-octene Product Detail. Retrieved from
-
NIST Chemistry WebBook. (2025). 1-Octene, 2-methyl- Data. National Institute of Standards and Technology. Retrieved from
-
PubChem. (2025).[3] Compound Summary: 2-Methyl-1-octene.[2] National Center for Biotechnology Information. Retrieved from
-
BenchChem. (2025).[2] Synthesis Protocols for Methyl-Octene Derivatives. Retrieved from
-
The Good Scents Company. (2024). Flavor and Fragrance Materials: Acetate Esters. Retrieved from
